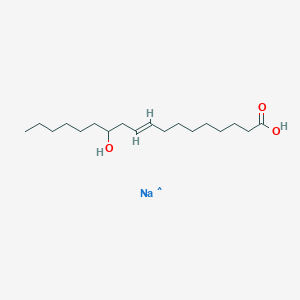

Sal de ácido ricinoleico

Descripción general

Descripción

Ricinoleic acid is the main fatty acid component of castor oil and has been studied for various applications. It's known for inhibiting methanogenesis and affecting fatty acid biohydrogenation (Ramos Morales et al., 2012).

Synthesis Analysis

The synthesis of ricinoleic acid involves various chemical processes. For example, ricinoleic acid-based biopolymers are synthesized from reactions with maleic and succinic anhydrides (Teomim et al., 1999). Also, the synthesis of ricinoleic acid lactones involves refluxing pure ricinoleic acid with dicyclohexylcarbodimide and (dimethylamino)pyridine as catalysts (Slivniak & Domb, 2005).

Molecular Structure Analysis

The molecular structure of ricinoleic acid derivatives plays a significant role in their chemical and biological activities. For example, the presence of a hydroxyl group near the double bond in ricinoleic acid is advantageous for certain chemical reactions (Meesaragandla et al., 2013).

Chemical Reactions and Properties

Ricinoleic acid participates in various chemical reactions, leading to the formation of diverse compounds. For instance, it can be transformed into ricinoleic acid glycol ether esters under specific conditions (Zhang et al., 2017).

Physical Properties Analysis

The physical properties of ricinoleic acid derivatives vary based on their molecular structure. For instance, ricinoleic acid-based polyesters have a wide range of elastic modulus, making them suitable for various applications (Rajalakshmi et al., 2019).

Chemical Properties Analysis

Ricinoleic acid and its derivatives exhibit a range of chemical properties. For example, ricinoleic acid derivatives show varying degrees of inhibition on water and electrolyte absorption, which is dependent on their molecular structure (Gaginella et al., 1975).

Aplicaciones Científicas De Investigación

Organo-gelificación

El ácido ricinoleico (REA) se ha utilizado para formar organogeles con aceite de canola . Los organogeles son una clase diversa de materiales en los que una red de moléculas autoensambladas inmoviliza un líquido orgánico, formando un gel termoreversible al enfriarse . La dependencia del tiempo, la temperatura y la concentración de la estructura del gel resultante se estudió utilizando reología de pequeña deformación, microscopía óptica y difracción de rayos X en polvo (XRD) .

Aplicaciones alimentarias

Existe un creciente interés en aplicar los principios de la organo-gelificación en diversas áreas, incluidas las aplicaciones alimentarias . La capacidad de estructurar aceites sin la necesidad de altos niveles de ácidos grasos saturados o trans sería ventajosa .

Aplicaciones biofarmacéuticas

El ácido ricinoleico (RA) se ha utilizado para la síntesis de polímeros biodegradables desarrollados específicamente para ser utilizados como matrices de administración de fármacos implantables para el tratamiento de diversas condiciones patológicas . El objetivo de este trabajo fue desarrollar un método para el aislamiento preparativo del ácido ricinoleico (RA) del aceite de ricino (CO) para su uso como bloques de construcción en la síntesis biofarmacéutica .

Producción de biocombustibles

El aceite de ricino y el ácido ricinoleico atraen la atención de muchos investigadores no solo por la posibilidad de obtener compuestos y polímeros a partir de ellos, sino también por la perspectiva de utilizarlos en la producción de biocombustibles . En comparación con el petrodiésel, los biocombustibles son capaces de recuperarse y tienen una mayor biodegradabilidad que los combustibles fósiles, no tóxicos .

Procesos industriales

El ácido ricinoleico (RA) se obtiene del aceite de ricino (CO), una mezcla de triglicéridos que contienen predominantemente una parte de RA-acilo (85–90%)

Mecanismo De Acción

Target of Action

Ricinelaidic acid sodium salt primarily targets the Cannabinoid receptor 1 , Cannabinoid receptor 2 , and Transient receptor potential cation channel subfamily V member 1 . These receptors play crucial roles in various physiological processes, including pain sensation, mood, and memory .

Mode of Action

The compound’s interaction with its targets may result in alterations in cell signaling pathways, potentially influencing various physiological responses .

Biochemical Pathways

This pathway is crucial for the biosynthesis of aromatic amino acids in plants and microorganisms .

Pharmacokinetics

It is known that the compound’s bioavailability and stability can be improved by converting it to its sodium salt form .

Result of Action

It is suggested that the compound’s interaction with its targets could lead to changes in cellular signaling, potentially influencing various physiological responses .

Action Environment

The action, efficacy, and stability of Ricinelaidic acid sodium salt can be influenced by various environmental factors. For instance, at a high concentration of sodium ricinoleate, thiophosphoryl trichloride reacts primarily with the alcohol OH group, and the isolated compound contains a sodium acyl group . This suggests that the compound’s action can be influenced by the concentration of other substances in its environment .

Propiedades

InChI |

InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/b12-9+; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEUYFQZJDGDEF-NBYYMMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C/C=C/CCCCCCCC(=O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585263 | |

| Record name | PUBCHEM_16219928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108321-51-3 | |

| Record name | PUBCHEM_16219928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

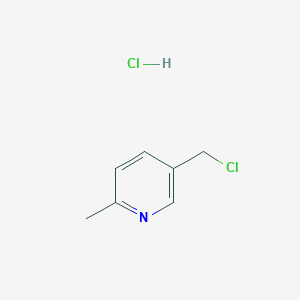

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

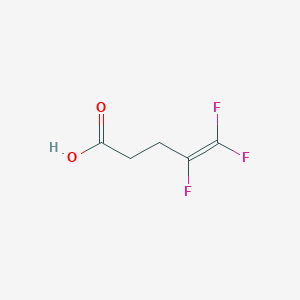

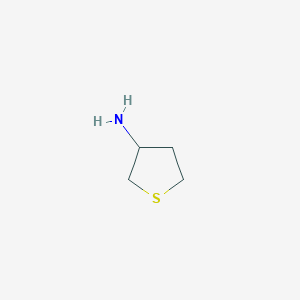

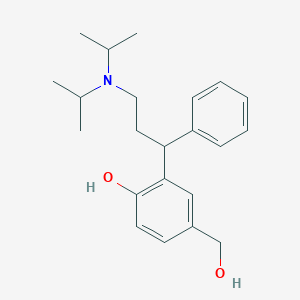

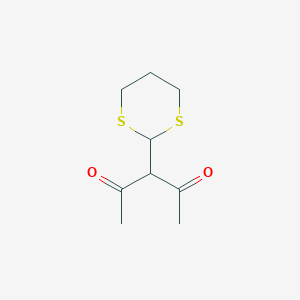

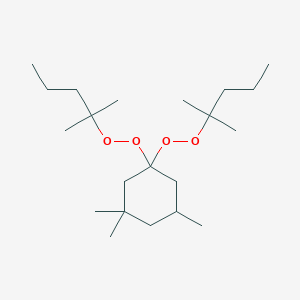

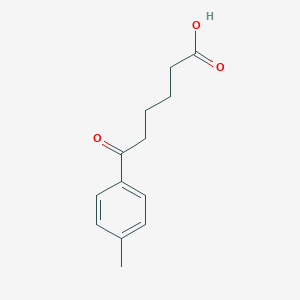

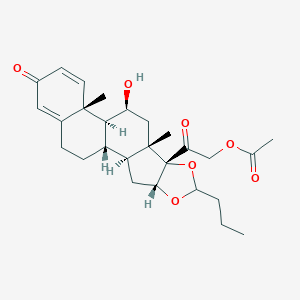

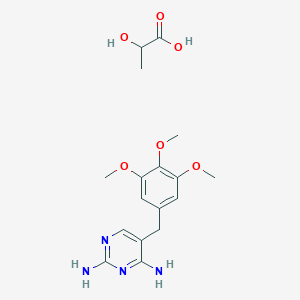

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.